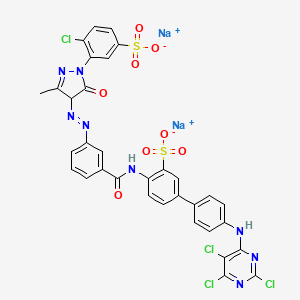
(1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and pyrimidinyl groups.
Métodos De Preparación
The synthesis of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves several steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings.
Introduction of Sulfonic Acid Group: Sulfonation of the biphenyl core introduces the sulfonic acid group.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with a suitable aromatic amine.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through a condensation reaction with a suitable ketone.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Final Disodium Salt Formation: The final compound is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro and pyrimidinyl groups can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparación Con Compuestos Similares
Similar compounds include:
(1,1’-Biphenyl)-4-sulfonic acid: Lacks the azo and pyrimidinyl groups, making it less versatile.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the azo group, altering its reactivity.
(1,1’-Biphenyl)-3,4’-disulfonic acid: Contains an additional sulfonic acid group, increasing its solubility in water.
The uniqueness of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt lies in its combination of functional groups, which confer a wide range of chemical reactivity and applications.
Propiedades
Número CAS |
74186-18-8 |
|---|---|
Fórmula molecular |
C33H20Cl4N8Na2O8S2 |
Peso molecular |
908.5 g/mol |
Nombre IUPAC |
disodium;2-[[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoyl]amino]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C33H22Cl4N8O8S2.2Na/c1-16-28(32(47)45(44-16)25-15-22(54(48,49)50)10-11-23(25)34)43-42-21-4-2-3-19(13-21)31(46)39-24-12-7-18(14-26(24)55(51,52)53)17-5-8-20(9-6-17)38-30-27(35)29(36)40-33(37)41-30;;/h2-15,28H,1H3,(H,39,46)(H,38,40,41)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
Clave InChI |
KKZFYAXJSKXATG-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])C6=C(C=CC(=C6)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


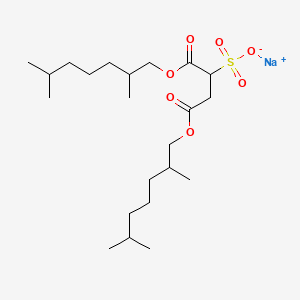
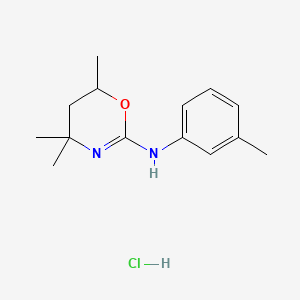
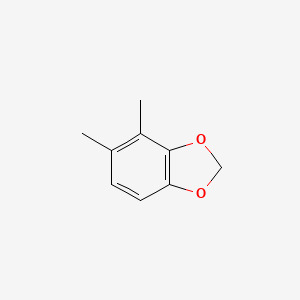
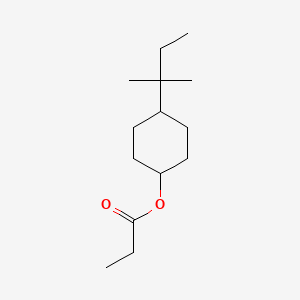
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
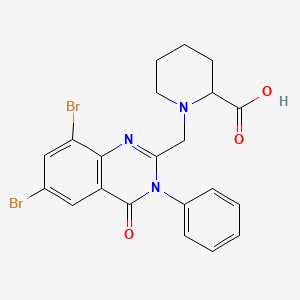

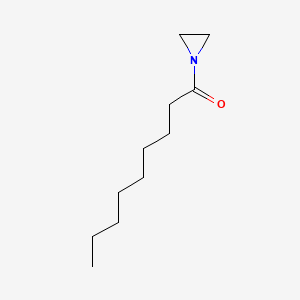


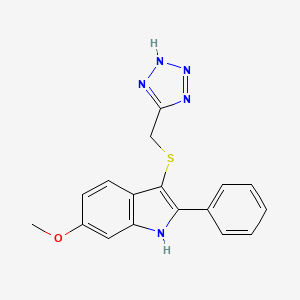

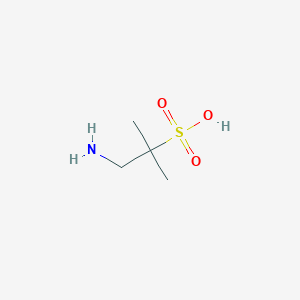
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
